molecular formula C18H14Cl2N8Na2O9S2 B1203763 C.I. Reactive Yellow 86 CAS No. 70865-29-1

C.I. Reactive Yellow 86

Cat. No. B1203763
CAS RN: 70865-29-1
M. Wt: 667.4 g/mol
InChI Key: WOFHPDGARHNFJI-UHFFFAOYSA-L
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Description

C.I. Reactive Yellow 86, also known by its trade names, is a yellow dye within the reactive dye range . It is commonly used for dyeing textiles, including garments, fabrics, and home textiles . These dyes are known for their high colorfastness and ability to form covalent bonds with the fiber, resulting in a durable and long-lasting color .


Synthesis Analysis

The production of Reactive Yellow 86 involves the condensation, imine formation, nitrile hydration, amine formation, diazotisation, and azo coupling of methyl acetoacetate, malononitrile, ethylamine, cyanuric chloride, and 4,6-diaminobenzene-1,3-disulfonic acid .


Molecular Structure Analysis

The molecular structure of C.I. Reactive Yellow 86 is single azo . The molecular formula is C18H14Cl2N8Na2O9S2 and the molecular weight is 667.37 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Reactive Yellow 86 include condensation, imine formation, nitrile hydration, amine formation, diazotisation, and azo coupling .


Physical And Chemical Properties Analysis

Reactive Yellow 86 appears as a brilliant green-yellow powder . It is soluble in water, with a solubility of 30 g/L at 50°C .

Scientific Research Applications

  • Photodegradation : Reactive Yellow 86 has been investigated for its decolorization using the photo-Fenton process under solar light irradiation. It was found that the decolorization rate is influenced by factors like pH and the concentrations of H2O2 and Fe(II). This research highlights the potential for using solar light to degrade this dye in environmental applications (Katsumata et al., 2010).

  • Adsorption Behavior : Studies have shown that C.I. Reactive Yellow 86 has a high adsorption capacity on various materials. One study explored the adsorption behavior of this dye and others on activated carbon, observing high adsorption capacities and the influence of factors like pH and temperature (Al-Degs et al., 2008).

  • Environmental Impact and Removal Techniques : Research has also focused on the environmental impact of C.I. Reactive Yellow 86 and methods for its removal from water sources. For instance, one study used plant extracts mediated metal oxide nanoparticles for the abatement of this dye, showcasing an eco-friendly approach to mitigate the impact of industrial dyes (Kaur et al., 2020).

  • Kinetics and Isotherms of Adsorption : The kinetics and isotherms of adsorption of Reactive Yellow 86 have been modeled, providing insights into the efficiency and mechanisms of dye removal from solutions using different materials. This research contributes to understanding how to optimize processes for dye removal (Kumar et al., 2018).

  • Purification Techniques : The dye has also been used in purification techniques, such as in the purification of wheat flour high-Mr glutenin subunits. Reactive Yellow 86-Agarose resins were used, demonstrating the dye's potential in biochemical applications (Fisichella et al., 2003).

  • Electrochemical Treatment : The electro-oxidation process has been optimized for the treatment of C.I. Reactive Yellow 186 dye, a related compound, providing insights into the effective removal of such dyes from wastewater (Rajkumar & Muthukumar, 2017).

Mechanism of Action

Reactive Yellow 86 works by forming covalent bonds with the fiber, resulting in a durable and long-lasting color . In a study, it was found that Fe2O3 nanoparticles showed visible-light photocatalytic behavior with Reactive Yellow-86 dye, removing 98% of the dye within 60 minutes of incubation in direct solar light .

Safety and Hazards

Inhalation of Reactive Yellow 86 dust may cause sensitization . It may cause irritation to eyes and skin . In case of contact, it is recommended to rinse immediately with plenty of water and seek medical advice . It is not classified as dangerous in the meaning of transport regulations .

Future Directions

A study has shown that the photodegradation of Reactive Yellow 86 under direct sunlight by multi-structured Fe2O3 encapsulated with phytochemicals of R. Indica is an efficient and viable method . This research paves the way towards an extremely competent photocatalyst which would be highly beneficial in textile industry’s wastewater treatment .

properties

IUPAC Name

disodium;4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N8O9S2.2Na/c1-3-28-14(30)11(13(21)29)6(2)12(15(28)31)27-26-8-4-7(22-18-24-16(19)23-17(20)25-18)9(38(32,33)34)5-10(8)39(35,36)37;;/h4-5,30H,3H2,1-2H3,(H2,21,29)(H,32,33,34)(H,35,36,37)(H,22,23,24,25);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFHPDGARHNFJI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=C(C1=O)N=NC2=C(C=C(C(=C2)NC3=NC(=NC(=N3)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C(=O)N)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N8Na2O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40890104
Record name 1,3-Benzenedisulfonic acid, 4-[2-[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40890104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

667.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70865-29-1, 61951-86-8
Record name Reactive yellow 86
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070865291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenedisulfonic acid, 4-[2-[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Benzenedisulfonic acid, 4-[2-[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40890104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 4-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl]azo]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.121
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-Benzenedisulfonic acid, 4-[2-[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, sodium salt (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REACTIVE YELLOW 86
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99955Q89LT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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